Tripropylene glycol n-butyl ether

Catalog No.
S3317583
CAS No.
55934-93-5
M.F
C13H28O4
M. Wt
248.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tripropylene glycol n-butyl ether

CAS Number

55934-93-5

Product Name

Tripropylene glycol n-butyl ether

IUPAC Name

1-[2-(1-butoxypropoxy)propoxy]propan-1-ol

Molecular Formula

C13H28O4

Molecular Weight

248.36 g/mol

InChI

InChI=1S/C13H28O4/c1-5-8-9-15-13(7-3)17-11(4)10-16-12(14)6-2/h11-14H,5-10H2,1-4H3

InChI Key

RNFAKTRFMQEEQE-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCOCCCC(C)OCCOCC(C)CO

The exact mass of the compound Propanol, [2-(2-butoxymethylethoxy)methylethoxy]- is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Tripropylene glycol n-butyl ether (TPnB, CAS 55934-93-5) is a high-boiling, slow-evaporating P-series glycol ether widely utilized as a heavy coalescent, coupling agent, and tail solvent in industrial formulations. Characterized by a boiling point of approximately 274°C, a highly favorable toxicological profile compared to E-series glycol ethers, and an amphiphilic structure, TPnB exhibits a moderate water solubility of 4.5 wt% and excellent solvency for a broad range of resins [1]. In industrial procurement, TPnB is primarily selected for its exceptionally low evaporation rate (0.0004 relative to butyl acetate) and its ability to efficiently lower the minimum film-forming temperature (MFFT) of waterborne polymer dispersions without acting as a permanent, dirt-attracting plasticizer [2].

Substituting TPnB with lower-molecular-weight analogs like dipropylene glycol n-butyl ether (DPnB) or propylene glycol n-butyl ether (PnB) drastically alters the evaporation dynamics of a formulation. DPnB evaporates over an order of magnitude faster than TPnB, which causes premature drying, poor leveling, and film cracking in high-solids or hard acrylic coatings [1]. Conversely, substituting TPnB with standard ester alcohol coalescents (e.g., Texanol) results in lower MFFT reduction efficiency in hard styrene-acrylic systems, requiring higher coalescent loading that increases formulation costs and VOC content[2]. Furthermore, replacing TPnB with permanent plasticizers like dibutyl phthalate compromises the final product by preventing full hardness development, leaving the coating susceptible to long-term tackiness and dirt pickup[2].

Higher MFFT Reduction Efficiency in Hard Styrene-Acrylic Emulsions

In comparative evaluations of coalescing agents at a 3% loading level in hard styrene-acrylic resins (baseline MFFT of 17°C), TPnB demonstrates higher efficiency compared to standard ester alcohols like Texanol. TPnB effectively lowers the MFFT to -0.2°C, matching the coalescing power of permanent plasticizers like dibutyl phthalate, whereas Texanol only reduces the MFFT to between 3.3°C and 4.8°C [1].

Evidence DimensionMFFT Reduction at 3% Loading
Target Compound DataReduces MFFT to -0.2°C
Comparator Or BaselineTexanol (Reduces MFFT to 3.3°C - 4.8°C)
Quantified DifferenceTPnB achieves an MFFT 3.5°C to 5.0°C lower than Texanol at identical concentrations.
Conditions3% coalescent loading in Rhodopas DS 910 and Mowilith DM 611 styrene-acrylic emulsions.

Procurement teams can reduce the total volume of coalescent required in a formulation, lowering both raw material costs and overall VOC emissions while ensuring proper film formation.

Evaporation Rate and Open-Time Extension

TPnB possesses a boiling point of 274°C and an extremely low evaporation rate of 0.0004 (relative to n-butyl acetate = 100). In contrast, its closest analog, DPnB, boils at 230°C and has an evaporation rate of 0.006[1]. This quantitative difference allows TPnB to act as a highly effective tail solvent, remaining in the film long enough to ensure complete polymer particle coalescence and optimal leveling before finally evaporating.

Evidence DimensionRelative Evaporation Rate (n-BuAc = 100)
Target Compound Data0.0004
Comparator Or BaselineDPnB (0.006)
Quantified DifferenceTPnB evaporates 15 times slower than DPnB.
ConditionsStandard evaporation rate testing relative to n-butyl acetate at room temperature.

The drastically slower evaporation rate is critical for formulators needing extended wet-edge and open times in complex waterborne architectural and industrial coatings.

Transient Plasticization for Optimal Hardness Development

While permanent plasticizers like dibutyl phthalate (DBP) provide excellent initial MFFT reduction (lowering MFFT to -0.2°C), they remain in the coating matrix indefinitely, causing permanent softness. TPnB matches the initial coalescing efficiency of DBP but evaporates completely from the film over a period of several weeks [1]. This transient plasticization allows the coating to achieve its maximum designed block and scrub resistance, avoiding the plasticizer migration and dirt pickup associated with DBP [1].

Evidence DimensionPost-Cure Film Hardness and Retention
Target Compound Data100% evaporation over several weeks post-application.
Comparator Or BaselineDibutyl Phthalate (0% evaporation, permanent retention).
Quantified DifferenceComplete elimination of residual plasticizer vs. permanent retention.
ConditionsAmbient curing of waterborne architectural coatings over a multi-week period.

Eliminates the trade-off between good film formation and long-term coating durability, making it the preferred choice for exterior and high-traffic interior paints.

Volatile Debonding Efficacy in Absorbent Papermaking

In papermaking, TPnB functions as a highly effective volatile debonder. When applied to wet paper webs at concentrations of 0.001% to 0.1%, TPnB significantly decreases the tensile strength of the pulp while maintaining the wicking speed of the untreated fibers. Because TPnB can be driven off at drying temperatures >90°C, it leaves no hydrophobic residue behind, unlike traditional permanent debonding agents [1]. Furthermore, its high molecular weight allows it to be blended with lower boiling point agents (e.g., PGDA) at specific ratios to achieve tunable debonding strength[1].

Evidence DimensionTensile Strength vs. Wicking Retention
Target Compound DataEvaporates at >90°C, restoring native wicking properties.
Comparator Or BaselineTraditional permanent debonders (permanently reduce wicking speed).
Quantified DifferenceFull recovery of wicking speed vs. permanent absorbency loss.
ConditionsPulp drying at >90°C in papermaking wet-end white water systems.

Allows paper manufacturers to produce highly absorbent, soft tissue products without permanently sacrificing the material's fluid uptake capabilities.

Waterborne Architectural and Industrial Coatings

TPnB is selected as a primary coalescent in hard styrene-acrylic and pure acrylic emulsions where low MFFT, extended open time, and excellent early water resistance are strictly required, outperforming standard ester alcohols in efficiency [1].

High-Performance Water-Reducible Inks and Cleaners

Employed as a slow-evaporating tail solvent and coupling agent that improves the solubility of hydrophobic soils or pigments while maintaining a highly favorable toxicity profile compared to legacy E-series solvents [2].

Absorbent Paper and Tissue Manufacturing

Deployed as a volatile debonder in the wet-end of papermaking to temporarily reduce fiber-to-fiber hydrogen bonding (increasing softness) without leaving hydrophobic residues that ruin the final product's absorbency [3].

Plastic and Wood Polyurethane Coatings

Utilized in specialized polyurethane dispersions (e.g., Bayhydrol systems) where heavy, slow-evaporating coalescing agents are mandatory to ensure defect-free film formation on difficult, non-porous substrates [4].

Physical Description

Liquid
Colorless to yellow liquid with a mild odor; [Dow Chemical MSDS]

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

248.19875937 Da

Monoisotopic Mass

248.19875937 Da

Heavy Atom Count

17

Vapor Pressure

0.002 [mmHg]

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Fragrance Ingredients

General Manufacturing Information

Wholesale and Retail Trade
Computer and Electronic Product Manufacturing
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Propanol, [2-(2-butoxymethylethoxy)methylethoxy]-: ACTIVE

Dates

Last modified: 04-14-2024

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